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Compound of Interest

Compound Name:
(2R)-2-(4-Chlorophenyl)-4-

methylmorpholine

CAS No.: 920802-36-4

Cat. No.: B12618173

Get Quote

An In-Depth Technical Guide to (2R)-2-(4-
Chlorophenyl)-4-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chirality in Morpholine
Scaffolds
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine represents a specific stereoisomer of the 2-

aryl-4-alkylmorpholine chemical class. The morpholine ring is a privileged scaffold in medicinal

chemistry, frequently incorporated into drug candidates to enhance physicochemical properties

such as aqueous solubility and metabolic stability.[1] The introduction of a chiral center, as

seen in the topic compound, adds a layer of complexity and specificity that is crucial in modern

drug design, as different enantiomers of a chiral drug can exhibit significantly different

biological activities and safety profiles.
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While a dedicated CAS number for the (2R) enantiomer is not readily available in public

databases, this is not uncommon for specific stereoisomers that may be synthesized for

research purposes. The compound is defined by its stereochemistry, which dictates its three-

dimensional arrangement and, consequently, its interaction with biological targets. This guide

will provide a comprehensive overview of its chemical identity, a plausible enantioselective

synthesis, and its potential applications in drug discovery, drawing upon established

methodologies for chiral morpholine synthesis.

Chemical Identity and Physicochemical Properties
While specific data for the (2R) enantiomer is not available, we can characterize the parent

compound, 2-(4-Chlorophenyl)-4-methylmorpholine. The "(2R)" designation specifies the

absolute configuration at the chiral carbon atom at position 2 of the morpholine ring.

Identifier Value Source

IUPAC Name
(2R)-2-(4-chlorophenyl)-4-

methylmorpholine
-

Molecular Formula C11H14ClNO [2]

Molecular Weight 211.69 g/mol [2]

Canonical SMILES CN1CCOC(C1)c2ccc(Cl)cc2 [2]

InChI

InChI=1S/C11H14ClNO/c1-13-

5-4-14-11(8-13)9-2-6-10(12)7-

3-9/h2-3,6-7,11H,4-

5,8H2,1H3/t11-/m0/s1

-

InChIKey
LKRMGIFWZXHLGL-

VIFPVTCFSA-N
-

Note: The SMILES and InChI provided are for the general structure; the specific

stereochemistry is denoted by the "(2R)" prefix in the name and the "/t11-/m0/s1" layer in the

InChI for the (R)-enantiomer.

The physicochemical properties of morpholine derivatives are key to their utility in drug

development. The morpholine moiety generally confers improved water solubility and metabolic
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stability.[1] The 4-chlorophenyl group introduces lipophilicity and a halogen atom that can

participate in halogen bonding, a significant non-covalent interaction that can enhance binding

affinity to protein targets.[1]

Enantioselective Synthesis: A Strategic Approach
The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal

chemistry. Several strategies have been developed for the asymmetric synthesis of chiral

morpholines, often involving the use of chiral catalysts or starting from a chiral pool. Below is a

detailed, plausible experimental protocol for the synthesis of (2R)-2-(4-Chlorophenyl)-4-
methylmorpholine, based on established methodologies for the synthesis of 2-aryl

morpholines.[3][4]

The overall synthetic strategy involves the creation of a chiral epoxide, followed by ring-

opening with an appropriate amine and subsequent cyclization and N-alkylation.

Step 1: Asymmetric Epoxidation Step 2: Ring Opening Step 3: Cyclization Step 4: N-Methylation

4-Chlorostyrene (R)-2-(4-Chlorophenyl)oxirane

Sharpless Asymmetric
Epoxidation (R)-1-(4-Chlorophenyl)-2-

(2-hydroxyethylamino)ethanol
2-Aminoethanol (2R)-2-(4-Chlorophenyl)morpholine

Intramolecular
Cyclization (e.g., Mitsunobu) (2R)-2-(4-Chlorophenyl)-

4-methylmorpholine

Reductive Amination
(Formaldehyde, HCOOH)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (2R)-2-(4-Chlorophenyl)-4-methylmorpholine.

Step-by-Step Experimental Protocol
Step 1: Asymmetric Epoxidation of 4-Chlorostyrene

Rationale: The Sharpless asymmetric epoxidation is a reliable method for generating chiral

epoxides from prochiral allylic alcohols. To apply this to 4-chlorostyrene, it would first be

converted to the corresponding allylic alcohol. A more direct approach for non-allylic olefins

is the Jacobsen-Katsuki epoxidation.
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Protocol (Jacobsen-Katsuki Epoxidation):

To a stirred solution of 4-chlorostyrene (1 equivalent) in a suitable solvent such as

dichloromethane at 0 °C, add a catalytic amount of a chiral manganese(III)-salen complex

(e.g., (R,R)-Jacobsen's catalyst).

Add a stoichiometric oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium

hypochlorite (bleach) with a phase-transfer catalyst, portion-wise to the reaction mixture.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Upon completion, quench the reaction and purify the crude product by column

chromatography to yield (R)-2-(4-chlorophenyl)oxirane.

Step 2: Ring-Opening of the Chiral Epoxide

Rationale: The epoxide is opened by a nucleophilic attack of an amine. Using 2-

aminoethanol provides the necessary hydroxyl group for the subsequent cyclization.

Protocol:

Dissolve (R)-2-(4-chlorophenyl)oxirane (1 equivalent) in a polar solvent like isopropanol or

water.

Add an excess of 2-aminoethanol (e.g., 3-5 equivalents) to the solution.

Heat the reaction mixture to reflux and monitor by TLC.

After the reaction is complete, cool the mixture and remove the excess 2-aminoethanol

and solvent under reduced pressure. The resulting crude (R)-1-(4-chlorophenyl)-2-(2-

hydroxyethylamino)ethanol can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

Rationale: The amino alcohol intermediate is cyclized to form the morpholine ring. The

Mitsunobu reaction is a common and effective method for this transformation.
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Protocol (Mitsunobu Reaction):

Dissolve the crude (R)-1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol (1 equivalent)

and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0

°C.

Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

(1.5 equivalents) in THF dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Purify the crude product by column chromatography to obtain (2R)-2-(4-

chlorophenyl)morpholine.

Step 4: N-Methylation

Rationale: The final step is the methylation of the secondary amine of the morpholine ring.

The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.

Protocol (Eschweiler-Clarke Reaction):

To a solution of (2R)-2-(4-chlorophenyl)morpholine (1 equivalent) in formic acid (excess),

add aqueous formaldehyde (excess).

Heat the reaction mixture to reflux for several hours until the reaction is complete

(monitored by TLC).

Cool the reaction mixture and make it basic by the addition of a saturated sodium

bicarbonate solution.

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the final product, (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, by column

chromatography or distillation.
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Potential Applications in Drug Discovery and
Research
The morpholine scaffold is a key component in a wide range of biologically active compounds,

including those targeting the central nervous system (CNS).[5] The specific stereochemistry of

chiral morpholine derivatives can be critical for their pharmacological activity.

CNS-Active Agents: Many morpholine-containing compounds are being investigated for their

effects on CNS targets, such as receptors involved in mood disorders and pain.[5] The well-

balanced lipophilic-hydrophilic profile of the morpholine ring can improve a compound's

ability to cross the blood-brain barrier.[5]

Enzyme Inhibitors: Chiral morpholines have been incorporated into molecules designed as

enzyme inhibitors, for example, in the context of anticancer drug discovery.[5]

Receptor Antagonists: The 2-aryl-morpholine structure is found in compounds that act as

antagonists for various receptors. The specific stereochemistry often dictates the binding

affinity and selectivity for the target receptor.

The (2R)-2-(4-Chlorophenyl)-4-methylmorpholine, as a specific enantiomer, would be a

valuable tool for structure-activity relationship (SAR) studies to probe the chiral recognition of

biological targets. Its synthesis and biological evaluation would contribute to a deeper

understanding of how stereochemistry influences the pharmacological profile of this important

class of compounds.

Conclusion
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral molecule with significant potential in

medicinal chemistry and drug discovery. While a specific CAS number may not be readily

available, its identity is clearly defined by its stereochemistry. The enantioselective synthesis of

this compound is achievable through established synthetic methodologies, allowing for its

preparation and subsequent investigation. The study of such specific enantiomers is crucial for

the development of safer and more effective drugs, as it allows for the isolation of the desired

therapeutic activity while minimizing potential off-target effects associated with other

stereoisomers.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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